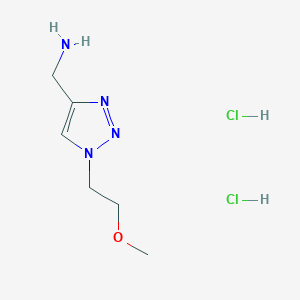
(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride
Overview
Description
“(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride” is a chemical compound with the CAS Number: 179601-65-1 . It has a molecular weight of 221.3 and its IUPAC name is (3S,4R)-1-benzylpyrrolidine-3,4-diyl)dimethanol . It is a solid substance and is stored in dry conditions at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for “(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride” is 1S/C13H19NO2/c15-9-12-7-14 (8-13 (12)10-16)6-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2/t12-,13+ . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride” is a solid substance . It is stored in dry conditions at a temperature of 2-8°C .Scientific Research Applications
Organic Synthesis and Chemical Properties
A study on the Photophysical Effects of Metal-Carbon Bonds in ortho-metalated complexes demonstrated applications in light emission and charge transfer, where such compounds, related to the chemical class of "(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride," serve as ligands in creating luminescent materials (Sprouse, King, Spellane, & Watts, 1984).
Synthesis Techniques
Research on A New Approach to Allylamines and Pyrrolidines elaborates on efficient synthesis methods of pyrrolidine derivatives, including techniques relevant to producing compounds like "(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride." This underscores the versatility of pyrrolidines in synthetic organic chemistry (Gajda & Zwierzak, 1986).
Material Science Applications
Novel Synthesis of meso-1-Substituted-3,4-dihydroxypyrrolidines with a key reaction catalyzed by RuCl3 showcased the synthesis of dihydroxypyrrolidines from precursors akin to "(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride." Such compounds are pivotal in the development of new materials and catalysts (Bell, Boros, & Hornyánszky, 2015).
Structural and Mechanistic Studies
The Synthesis and Characterization of Ortho-Metalated Complexes provided insights into the structural aspects of complexes involving ligands structurally related to "(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride." This research contributes to understanding the electronic and structural properties critical for designing metal-organic frameworks and catalysts (Serrano et al., 2014).
Safety and Hazards
properties
IUPAC Name |
[(3S,4R)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c15-9-12-7-14(8-13(12)10-16)6-11-4-2-1-3-5-11;/h1-5,12-13,15-16H,6-10H2;1H/t12-,13+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMCJFUTAHNIOU-OEEJBDNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)CO)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1CC2=CC=CC=C2)CO)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride](/img/structure/B1480691.png)


![5-methyl-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1480695.png)

![N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1480700.png)







